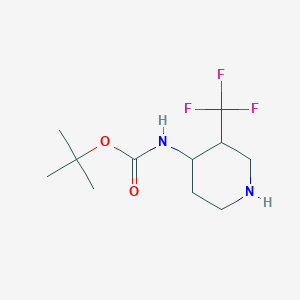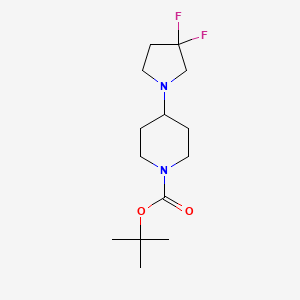
tert-ブチル 4-(3,3-ジフルオロピロリジン-1-イル)ピペリジン-1-カルボン酸塩
概要
説明
Synthesis Analysis
The synthesis of this compound involves three steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. The final product serves as an important intermediate in the synthesis of biologically active compounds, including crizotinib .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group and two fluorine atoms attached to the pyrrolidine moiety . The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.
科学的研究の応用
分析化学
分析化学において、この化合物は、他の物質の識別または定量化を助けるために、クロマトグラフィー法において標準または試薬として使用できます。その独自の化学的特徴により、複雑な混合物の中で基準点として機能します。
これらのアプリケーションのそれぞれは、tert-ブチル 4-(3,3-ジフルオロピロリジン-1-イル)ピペリジン-1-カルボン酸塩の独自の化学構造を活用して、さまざまな科学的な疑問を探求し、新しい技術や製品を開発します。 この化合物の汎用性は、研究および産業におけるその価値を強調しています .
作用機序
Target of Action
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate is an important intermediate in many biologically active compounds . .
Mode of Action
As an intermediate in the synthesis of biologically active compounds, its mode of action would depend on the final compound it is used to produce .
Result of Action
As an intermediate, its effects would be primarily determined by the final compounds it is used to synthesize .
Action Environment
As an intermediate, these factors would likely be more relevant to the final compounds it is used to synthesize .
実験室実験の利点と制限
Tert-butyl Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, it has a limited solubility in water, making it difficult to use in some laboratory experiments. Furthermore, its mechanism of action is not yet fully understood, making it difficult to predict its effects in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of tert-butyl Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate(3,3-difluoropyrrolidin-1-YL)piperidine-1-
生化学分析
Biochemical Properties
Tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and affecting the overall biochemical processes within the cell . Additionally, this compound can form complexes with proteins, influencing their structural conformation and functional properties.
Cellular Effects
The effects of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate on cellular processes are diverse and depend on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Identifying the optimal dosage range is crucial for maximizing the therapeutic potential while minimizing the risk of adverse effects.
Metabolic Pathways
Tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution pattern can affect the compound’s efficacy and safety, as well as its potential off-target effects. Investigating the transport mechanisms is crucial for developing strategies to enhance the compound’s delivery to desired sites of action.
Subcellular Localization
The subcellular localization of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate is determined by various factors, including targeting signals and post-translational modifications. This compound may localize to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, where it exerts its biochemical effects . The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution is essential for elucidating the compound’s mode of action and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)17-7-4-11(5-8-17)18-9-6-14(15,16)10-18/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIILQYXWZXEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697481 | |
| Record name | tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877125-71-8 | |
| Record name | tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


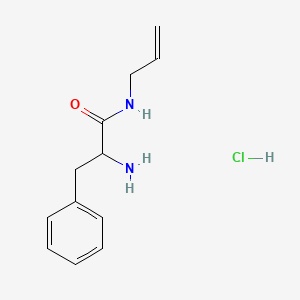


![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
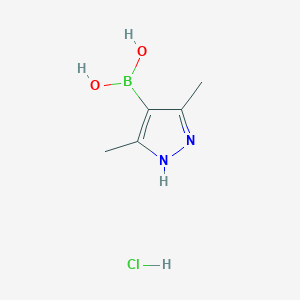
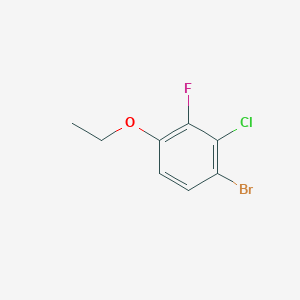
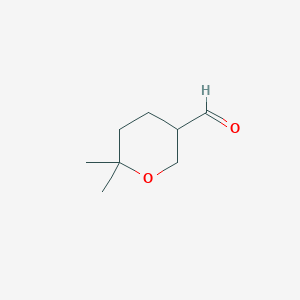
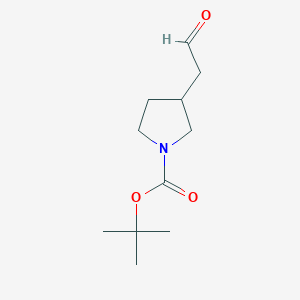
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
